trans-4-Hexylcyclohexanecarboxylic acid
Overview
Description
trans-4-Hexylcyclohexanecarboxylic acid: is an organic compound with the molecular formula C13H24O2. It is a derivative of cyclohexane, featuring a hexyl group and a carboxylic acid functional group. This compound is known for its role as an intermediate in the synthesis of liquid crystals and other specialized materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Hexylcyclohexanecarboxylic acid typically involves the hydrogenation of 4-Hexylbenzoic acid. The process includes the following steps:
Hydrogenation: 4-Hexylbenzoic acid is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Hexylcyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides and other substituted derivatives.
Scientific Research Applications
Chemistry: trans-4-Hexylcyclohexanecarboxylic acid is used as an intermediate in the synthesis of liquid crystals, which are essential components in display technologies such as LCD screens .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial or anti-inflammatory properties .
Industry: In the industrial sector, this compound is utilized in the production of specialized polymers and materials with unique mechanical and thermal properties .
Mechanism of Action
The mechanism of action of trans-4-Hexylcyclohexanecarboxylic acid is primarily related to its chemical structure and functional groups. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The hexyl group provides hydrophobic characteristics, affecting the compound’s solubility and behavior in different environments .
Comparison with Similar Compounds
trans-4-Hydroxycyclohexanecarboxylic acid: This compound has a hydroxyl group instead of a hexyl group, leading to different chemical properties and reactivity.
4-n-Heptylcyclohexanecarboxylic acid: Similar structure with a heptyl group, affecting its physical and chemical properties.
Uniqueness: trans-4-Hexylcyclohexanecarboxylic acid is unique due to its specific combination of a hexyl group and a carboxylic acid group, which imparts distinct hydrophobic and acidic characteristics. This combination makes it particularly useful in the synthesis of liquid crystals and specialized materials .
Properties
IUPAC Name |
4-hexylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h11-12H,2-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBGIQSFIJHAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192062, DTXSID901279875 | |
Record name | Cyclohexanecarboxylic acid, 4-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Hexylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38792-92-6, 38289-30-4 | |
Record name | Cyclohexanecarboxylic acid, 4-hexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC169082 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarboxylic acid, 4-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Hexylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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